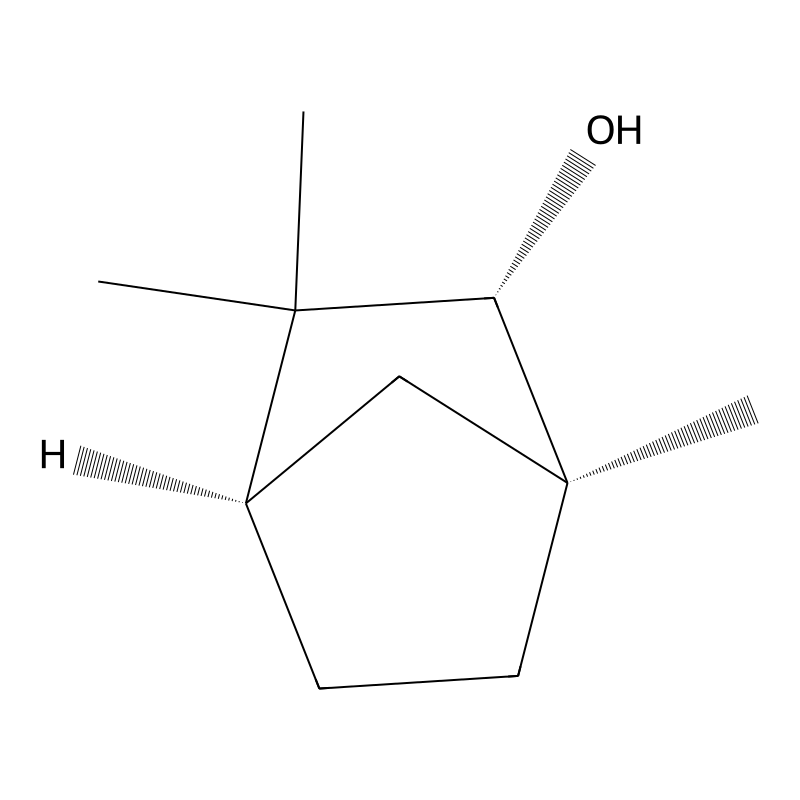

(-)-beta-Fenchyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

In recent years, more attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates . For example, a highly efficient synthesis of (S)-CHBE was developed with whole E. coli BL21 cells containing a reductase gene cloned from Streptomyces coelicolor, and the reaction used 2-propanol for cofactor regeneration in a water/toluene biphasic system .

Alcohols represent a diverse class of organic compounds with widespread significance in chemistry, biology, and industry. Their unique chemical properties and versatile reactivity make them indispensable building blocks for synthesizing a myriad of complex molecules and materials . Over the years, significant advancements have been made in understanding the synthesis, properties, and applications of alcohols, driving innovation in fields ranging from pharmaceuticals to materials science .

(-)-beta-Fenchyl alcohol is a bicyclic monoterpene alcohol with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is characterized by its chiral nature, existing primarily in the exo form, which contributes to its unique properties and biological activities. This compound is often found in essential oils and is recognized for its pleasant odor, reminiscent of pine and camphor . The compound's IUPAC name is (1S,2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, indicating its complex stereochemistry .

- Oxidation: It can be oxidized to form ketones or aldehydes under appropriate conditions.

- Esterification: Reacts with acids to form esters, which can be utilized in fragrance and flavor industries.

- Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.

These reactions are significant for its applications in organic synthesis and the fragrance industry .

(-)-beta-Fenchyl alcohol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens, making it a potential candidate for natural preservatives .

- Insecticidal Activity: It has been reported to have insecticidal properties, particularly against agricultural pests.

- Anti-inflammatory Effects: Some research indicates that this compound may have anti-inflammatory properties, contributing to its potential use in therapeutic applications.

These biological activities highlight its significance beyond mere fragrance applications .

Several methods have been developed for synthesizing (-)-beta-Fenchyl alcohol:

- Natural Extraction: It can be extracted from essential oils of plants such as Cyperus rotundus.

- Chemical Synthesis:

- Starting from fenchone through reduction processes using reducing agents like lithium aluminum hydride.

- Synthesis via cyclization reactions involving simpler terpenes or related compounds.

These methods allow for both the natural procurement and synthetic production of the compound, catering to different industrial needs .

(-)-beta-Fenchyl alcohol has diverse applications across various fields:

- Fragrance Industry: Utilized as a fragrance component in perfumes and cosmetics due to its pleasant scent.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.

Its versatility makes it an important compound in both consumer products and industrial applications .

Research into the interactions of (-)-beta-Fenchyl alcohol with other compounds reveals interesting insights:

- Synergistic Effects: When combined with other natural compounds, it may enhance antimicrobial efficacy.

- Metabolic Pathways: Studies indicate that it may interact with specific metabolic pathways in organisms, influencing pharmacokinetics and bioavailability.

Such interactions are crucial for understanding its potential uses in medicinal chemistry and formulation science .

Several compounds share structural features with (-)-beta-Fenchyl alcohol. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Fenchone | C10H16O | A ketone derivative with a stronger scent. |

| Limonene | C10H16 | Known for its citrus aroma; used widely in cleaning products. |

| Camphor | C10H16O | Exhibits strong medicinal properties; used in topical analgesics. |

| Terpineol | C10H18O | Has similar odor characteristics; used in fragrances and as a solvent. |

While these compounds share some similarities in structure and application, (-)-beta-Fenchyl alcohol stands out due to its unique stereochemistry and specific biological activities that differentiate it from others in the monoterpene class .

Geranyl pyrophosphate (geranyl diphosphate, GPP) serves as the fundamental biosynthetic precursor for (-)-beta-fenchyl alcohol and related monoterpenoid compounds. This C₁₀ acyclic isoprenoid substrate represents the universal starting material for monoterpene biosynthesis in plants [1] [2] [3]. The geranyl pyrophosphate molecule contains a trans-configured double bond at the C2 position, which is essential for the subsequent stereochemical transformations that lead to the bicyclic fenchol structure [4] [5].

The enzymatic conversion of geranyl pyrophosphate to (-)-endo-fenchol (the direct precursor of (-)-beta-fenchyl alcohol) involves a sophisticated two-step mechanism catalyzed by fenchol synthase. This process begins with the coordination of GPP to the enzyme active site through interactions with divalent metal ions, primarily magnesium (Mg²⁺) [1] [6]. The aspartate-rich motifs DDXXD and NSE/DTE facilitate this metal coordination, creating a stable enzyme-substrate complex that positions the GPP molecule for subsequent transformation [7] [8].

Research has demonstrated that the stereochemical integrity of the geranyl precursor is maintained throughout the cyclization process. Studies using isotopically labeled substrates revealed that configuration at C1 of the substrate is retained in the enzymatic transformation to (-)-endo-fenchol [4] [9]. This finding provides crucial evidence for the syn-isomerization mechanism that characterizes the initial conversion of geranyl pyrophosphate to the tertiary allylic intermediate.

The kinetic parameters associated with geranyl pyrophosphate utilization by fenchol synthase indicate that this substrate exhibits optimal binding affinity compared to alternative precursors. The enzyme shows high specificity for the trans-isomer over the cis-isomer (neryl pyrophosphate), demonstrating the importance of substrate geometry in determining catalytic efficiency [10] [11].

Cyclization Mechanisms in Fenchol Synthase Systems

The cyclization cascade leading to (-)-beta-fenchyl alcohol formation represents one of the most sophisticated enzymatic transformations in natural product biosynthesis. Fenchol synthase systems operate through a coupled isomerization-cyclization mechanism that involves multiple discrete steps occurring within a single active site [1] [6] [12].

The initial isomerization step converts geranyl pyrophosphate to (-)-3R-linalyl pyrophosphate through a syn-addition mechanism [10] [11] [5]. This transformation occurs without the release of free intermediates, indicating that the enzyme maintains tight control over the reaction pathway through electrostatic stabilization of charged intermediates [1] [13]. The isomerization process has been identified as the rate-limiting step in the overall reaction sequence [11] [12].

Following isomerization, the cyclization phase is initiated by the ionization of the allylic pyrophosphate moiety, generating a highly reactive carbocation intermediate [1] [6]. This α-terpinyl cation represents a crucial branching point in monoterpene biosynthesis, where the active site architecture determines the final product outcome [5] [13]. The hydrophobic active site cavity serves as a template that guides the conformation of flexible carbocation intermediates and prevents premature termination reactions [8] [14].

Aromatic residues within the active site provide cation-π stabilization for the positively charged intermediates, while conserved asparagine and aspartate residues contribute to the precise positioning of reactive species [7] [15]. The stereochemical outcome of cyclization is determined by the anti-endo-conformer of the linalyl intermediate, which leads specifically to the formation of the (-)-endo-configuration characteristic of natural fenchol [4] [9].

The termination mechanism in fenchol synthase systems is unique among monoterpene cyclases because it involves an external nucleophile (water) rather than internal proton elimination [1] [6]. Studies with ¹⁸O-labeled water confirmed that the carbinol oxygen atom of endo-fenchol derives exclusively from solvent water molecules [1] [12]. This water-mediated termination requires the precise coordination of solvent molecules within the active site to ensure regiospecific and stereospecific addition to the carbocation intermediate.

Mechanistic probes using substrate analogs have provided detailed insights into the cyclization process. The use of 2,3-cyclopropylgeranyl pyrophosphate successfully demonstrated the isomerization component of the reaction by trapping the corresponding homoallylic analog of linalyl pyrophosphate [13] [12]. Additionally, fluorinated substrate analogs act as potent inhibitors, confirming the electrophilic nature of both isomerization and cyclization steps [1] [6].

Stereochemical Specificity of Linalyl Pyrophosphate Isomerization

The stereochemical conversion of geranyl pyrophosphate to linalyl pyrophosphate represents a critical determinant of product specificity in fenchol biosynthesis. This transformation exhibits remarkable enantioselectivity, with fenchol synthase systems specifically producing the (-)-3R-linalyl pyrophosphate intermediate [10] [11] [5].

Enantioselectivity studies have revealed that (-)-3R-linalyl pyrophosphate serves as the preferred substrate for cyclization to (-)-1S-endo-fenchol. When phosphatase-free preparations of fenchol cyclase were incubated with racemic linalyl pyrophosphate, approximately 50% conversion occurred with preferential utilization of the 3R-enantiomer [11]. Analysis of residual substrate by chiral phase capillary gas chromatography confirmed the predominance of the 3S-enantiomer in the unconverted material, indicating strong stereochemical discrimination by the enzyme [10] [11].

Direct enzymatic assays using purified 3R-linalyl pyrophosphate demonstrated a Km value lower than that observed for geranyl pyrophosphate and a relative velocity nearly three times higher than the racemic mixture [11]. These kinetic parameters confirm that the 3R-isomer represents the natural intermediate in the biosynthetic pathway and that the enzyme has evolved specific binding determinants to recognize this stereochemical configuration.

The 3S-linalyl pyrophosphate enantiomer proved to be a poor substrate for normal fenchol biosynthesis but demonstrated the capacity for anomalous cyclization pathways [11] [16]. When challenged with this unnatural substrate, the enzyme produced low levels of enantiomeric (+)-1R-endo-fenchol as well as other side products, indicating that active site architecture can accommodate alternative stereochemical configurations albeit with reduced efficiency and altered product selectivity.

Stereochemical analysis of the isomerization process reveals that it proceeds through a suprafacial mechanism involving syn-addition to the double bond system [5] [9]. The retention of configuration at C1 of the geranyl substrate during transformation to fenchol provides strong evidence for this mechanism [4] [5]. Isotopic labeling studies using stereospecifically deuterated precursors have mapped the precise stereochemical course of hydrogen transfer during the isomerization process.

The molecular basis of stereochemical specificity resides in the three-dimensional architecture of the enzyme active site, which provides asymmetric binding pockets that preferentially accommodate one enantiomer over another [15] [17]. Site-directed mutagenesis studies have identified specific amino acid residues that contribute to enantioselective recognition, including conserved asparagine residues that form hydrogen bonding networks with the substrate phosphate groups [7] [15].

Evolutionary Conservation Across Plant Taxa

The evolutionary distribution of fenchol synthase systems across plant taxa reveals important insights into the phylogenetic origins and adaptive significance of these specialized biosynthetic capabilities. Monoterpene cyclases belonging to the terpene synthase (TPS) gene family show remarkable conservation of structural features while exhibiting functional diversification across different plant lineages [18] [19] [20].

Phylogenetic analysis indicates that the TPS gene family originated after the divergence of land plants from charophytic algae, with the ancestral TPS gene encoding a bifunctional class I and II diterpene synthase producing ent-kaurene for phytohormone biosynthesis [18] [19]. The evolution of monoterpene cyclases represents a derived function that emerged through gene duplication and neofunctionalization events during early land plant evolution [18] [21].

Fenchol synthase activity has been documented across multiple plant families, with particularly well-characterized systems in the Apiaceae (fennel, Foeniculum vulgare) and Lamiaceae (mint family) lineages [2] [3] [22]. In Foeniculum vulgare, fenchol synthase demonstrates high product specificity for (-)-endo-fenchol formation, while related species show varying degrees of product diversification [23] [24].

The Lamiaceae family exhibits remarkable terpene synthase diversity, with multiple genera containing enzymes capable of fenchol biosynthesis or related transformations [25] [15]. Salvia officinalis (sage) contains bornyl diphosphate synthase systems that share mechanistic similarities with fenchol synthases, utilizing similar isomerization-cyclization pathways but producing different stereochemical outcomes [8] [26]. Ocimum basilicum (basil) demonstrates multifunctional terpene synthases capable of producing fenchol, cineole, and other monoterpenes from a single enzyme system [22] [23].

Conserved structural motifs across plant monoterpene cyclases include the aspartate-rich DDXXD domain and the NSE/DTE metal-binding region, which are essential for catalytic activity regardless of product specificity [7] [27] [15]. These signature sequences facilitate divalent metal coordination and substrate binding across diverse cyclase systems [28] [14].

Functional plasticity regions have been identified through comparative sequence analysis of multiple monoterpene cyclases [15]. These clustered amino acid positions show high variability between species while maintaining spatial conservation within the active site architecture. Mutations in these plasticity regions can dramatically alter product outcomes, suggesting that relatively minor sequence changes can lead to significant functional diversification during evolution [15] [17].

Genomic organization studies reveal that terpene synthase genes often exist in gene clusters that facilitate coordinated regulation and co-inheritance of beneficial gene combinations [29] [30]. The conservation of intron-exon structure across plant lineages suggests common evolutionary origins and provides evidence for the ancient nature of the TPS gene family [31] [30].

Expression pattern analysis across different plant species shows that fenchol synthase genes are typically tissue-specific and often associated with specialized secretory structures such as oil glands, trichomes, and resin ducts [25] [20]. This localized expression pattern reflects the ecological functions of monoterpenes in plant defense, pollinator attraction, and allelopathic interactions [20] [29].

The adaptive significance of fenchol synthase conservation across plant taxa relates to the biological activities of fenchol and related monoterpenes, including antimicrobial, antiherbivore, and signaling functions [32] [20]. Natural selection has maintained these biosynthetic capabilities across diverse lineages while allowing for product diversification that matches specific ecological requirements of different plant species [18] [20].

| Component | Role in Pathway | Stereochemistry | Key Features |

|---|---|---|---|

| Geranyl Pyrophosphate | Primary substrate precursor | trans-Configuration at C2 | C10 monoterpene precursor |

| Linalyl Pyrophosphate (3R) | Intermediate after isomerization | (3R)-Configuration | Tertiary allylic intermediate |

| (-)-endo-fenchol | Direct enzymatic product | (1S)-endo-Configuration | Bicyclic norbornane structure |

| (-)-beta-fenchyl alcohol | Secondary product/derivative | (1S,2R)-Configuration | Exo-alcohol form |

| Fenchol Synthase | Catalytic enzyme | Stereospecific active site | Class I terpene cyclase |

| Metal Cofactor | Required for ionization (Mg2+) | Octahedral coordination | Essential for substrate binding |

| Water Molecule | Nucleophile for termination | syn-Addition | External nucleophile source |

| Pyrophosphate Leaving Group | Departing group | Anti-departure | Drives reaction forward |

| Mechanistic Step | Description | Enzyme Regions Involved | Rate Determining |

|---|---|---|---|

| Substrate Binding | GPP binds to active site with Mg2+ coordination | DDXXD and NSE/DTE motifs | No |

| Isomerization | syn-Isomerization to (3R)-linalyl pyrophosphate | Active site cavity shape | Yes (rate limiting) |

| Cyclization Initiation | Pyrophosphate departure creates allylic cation | Mg2+ binding sites | No |

| Carbocation Formation | α-terpinyl cation intermediate formation | Aromatic residues for stabilization | No |

| Ring Closure | C1-C6 bond formation creates bicyclic framework | Helix D, G, H regions | No |

| Water Addition | H2O attacks carbocation as external nucleophile | Water binding pocket | No |

| Product Release | Product dissociation regenerates enzyme | Product exit channel | No |

| Plant Family/Genus | Fenchol Synthase Presence | Product Specificity | Evolutionary Significance |

|---|---|---|---|

| Apiaceae (Foeniculum) | Present (fennel) | High (-)-endo-fenchol | Species-specific adaptation |

| Lamiaceae (Salvia) | Present (sage) | Bornyl diphosphate/fenchol | Specialized monoterpene production |

| Lamiaceae (Ocimum) | Present (basil) | Multifunctional (fenchol/cineole) | Functional diversification |

| Lamiaceae (Mentha) | Related enzymes | Limonene/related | Mint family specialization |

| Solanaceae (Nicotiana) | Cineole cassette enzymes | Cineole cassette products | Multi-product capability |

| Pinaceae (Abies) | Monoterpene cyclases | Various monoterpenes | Conifer monoterpene diversity |

| Early Land Plants | Ancestral TPS genes | ent-Kaurene (diterpene) | Origin of TPS family |

| Charophytic Algae | Absent | N/A | Pre-TPS evolution |

XLogP3

UNII

Other CAS

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4